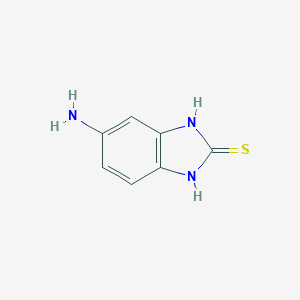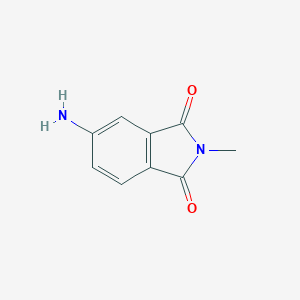
2-Aminoquinolina
Descripción general
Descripción
2-Aminoquinoline is an organic compound that belongs to the class of heterocyclic aromatic amines. It consists of a quinoline ring system with an amino group attached at the second position. This compound is of significant interest due to its versatile applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline scaffold is a vital structure in drug discovery, serving as a core template for the development of various pharmacologically active compounds.
Aplicaciones Científicas De Investigación
2-Aminoquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for studying biological processes.
Medicine: It serves as a core structure for the development of antimalarial, antibacterial, antifungal, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
2-Aminoquinoline, like other quinoline derivatives, is thought to inhibit heme polymerase activity . This compound has been found to target the PI3K/AKT/mTOR pathway proteins, which play a role in multiple cancers .
Mode of Action
The compound’s interaction with its targets results in the accumulation of free heme, which is toxic to parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .
Biochemical Pathways
The PI3K/AKT/mTOR pathway, which 2-Aminoquinoline targets, plays a significant role in cell survival, growth, and proliferation . By inhibiting this pathway, 2-Aminoquinoline can potentially disrupt these processes, leading to the death of the parasite or cancer cells .
Pharmacokinetics
Primaquine and its metabolites can be described by one-compartment disposition kinetics with a transit-absorption model . Body weight was implemented as an allometric function on the clearance and volume parameters for all compounds .
Result of Action
The molecular and cellular effects of 2-Aminoquinoline’s action primarily involve the disruption of the parasite’s biochemical pathways, leading to its death . In the context of cancer cells, the inhibition of the PI3K/AKT/mTOR pathway can lead to reduced cell survival, growth, and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Aminoquinoline. For instance, the emergence of antimicrobial resistance (AMR) can reduce the efficacy of the compound . This resistance can arise due to changes in the environment, such as the indiscriminate use of antimicrobials .
Análisis Bioquímico
Biochemical Properties
2-Aminoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial DNA processes, making 2-Aminoquinoline an effective antimicrobial agent. Additionally, 2-Aminoquinoline has been shown to interact with the PI3K/AKT/mTOR pathway proteins, which are involved in cell growth and survival, indicating its potential as an anticancer agent .
Cellular Effects
2-Aminoquinoline affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by interfering with the PI3K/AKT/mTOR signaling pathway . This compound also impacts gene expression and cellular metabolism, leading to altered metabolic flux and reduced cell viability. In microbial cells, 2-Aminoquinoline disrupts DNA synthesis and repair, resulting in cell death .
Molecular Mechanism
The molecular mechanism of 2-Aminoquinoline involves its binding interactions with key biomolecules. It binds to the active sites of DNA gyrase and topoisomerase IV, inhibiting their enzymatic activity and preventing DNA replication and transcription . In cancer cells, 2-Aminoquinoline interacts with the PI3K/AKT/mTOR pathway proteins, leading to the inhibition of cell growth and induction of apoptosis . These interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminoquinoline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Aminoquinoline remains stable under various conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to 2-Aminoquinoline in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Aminoquinoline vary with different dosages in animal models. At low doses, it has been observed to effectively inhibit tumor growth and reduce microbial infections without significant toxicity . At high doses, 2-Aminoquinoline can cause adverse effects, including hepatotoxicity and nephrotoxicity, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
2-Aminoquinoline is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and monoamine oxidase . These interactions lead to the formation of metabolites that can influence the compound’s efficacy and toxicity. The metabolic pathways of 2-Aminoquinoline also affect metabolic flux and metabolite levels, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, 2-Aminoquinoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
2-Aminoquinoline exhibits specific subcellular localization, which affects its activity and function. It is known to accumulate in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct 2-Aminoquinoline to specific cellular compartments, enhancing its efficacy in disrupting cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Aminoquinoline can be synthesized through several methods, including:
Claisen-Schmidt Condensation: This method involves the condensation of an aromatic aldehyde with a ketone in the presence of a base to form the quinoline ring system.
1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a 1,3-dipole with a dipolarophile to form the quinoline ring.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants in a single reaction vessel to form the quinoline ring.
Reductive Amination: This method involves the reduction of an imine intermediate to form the aminoquinoline.
Industrial Production Methods: Industrial production of 2-aminoquinoline typically involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. Common industrial methods include:
Transition Metal Catalyzed Reactions: These reactions use transition metal catalysts to facilitate the formation of the quinoline ring.
Metal-Free Ionic Liquid Mediated Reactions: These reactions use ionic liquids as solvents and catalysts to promote the formation of the quinoline ring.
Ultrasound Irradiation Reactions: These reactions use ultrasound energy to enhance the reaction rate and yield.
Green Reaction Protocols: These methods focus on using environmentally friendly reagents and conditions to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
2-Aminoquinoline undergoes various types of chemical reactions, including:
Oxidation: Oxidation of 2-aminoquinoline can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include quinoline N-oxide and other oxidized derivatives.
Reduction: Reduction of 2-aminoquinoline can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed include dihydroquinoline derivatives.
Substitution: Substitution reactions involve the replacement of the amino group with other functional groups. Common reagents used in these reactions include halogens, sulfonyl chlorides, and acyl chlorides. The major products formed include halogenated, sulfonylated, and acylated quinoline derivatives.
Comparación Con Compuestos Similares
2-Aminoquinoline can be compared with other similar compounds such as:
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold but has different substituents.
Amodiaquine: Another antimalarial drug with a similar structure but different pharmacological properties.
Primaquine: An antimalarial drug that also contains the quinoline scaffold but has a different mechanism of action.
The uniqueness of 2-aminoquinoline lies in its versatile applications and the ease with which it can be functionalized to develop a wide range of pharmacologically active compounds.
Propiedades
IUPAC Name |
quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMNJUJAKQGROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060381 | |
| Record name | 2-Quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Aminoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
580-22-3, 31135-62-3 | |
| Record name | 2-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-AMINOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Quinolinamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Aminoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131.5 - 132.5 °C | |
| Record name | 2-Aminoquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-aminoquinoline a promising scaffold for targeting Src Homology 3 (SH3) domains?
A1: 2-aminoquinoline represents a unique class of entirely small-molecule ligands capable of binding to SH3 domains. [] This is significant because SH3 domains are crucial for protein-protein interactions involved in various cellular processes, making them attractive therapeutic targets. []
Q2: How does the position of substituents on the 2-aminoquinoline ring affect its binding affinity to the Tec SH3 domain?
A2: Research indicates that 6-substituted 2-aminoquinolines exhibit significantly higher binding affinity to the Tec SH3 domain compared to unsubstituted or 5- and 7-substituted analogs. [, ] This suggests a crucial role of the 6th position in achieving optimal interactions within the binding pocket. [, ]
Q3: Does N-benzylation of 2-aminoquinoline influence its interaction with SH3 domains?
A3: While N-benzylation slightly reduces the binding affinity to the Tec SH3 domain compared to unsubstituted 2-aminoquinoline, evidence suggests that the benzylic substituents might form additional contacts with the SH3 domain surface. [] This finding opens avenues for further exploration and optimization of ligand binding. []
Q4: How does 2-aminoquinoline exert its inhibitory effect on neuronal nitric oxide synthase (nNOS)?
A4: 2-Aminoquinolines act as potent nNOS inhibitors by mimicking the interactions of the natural substrate, l-arginine, within the enzyme's active site. [] X-ray crystallography reveals that specific structural features of 2-aminoquinolines facilitate key interactions with a conserved glutamate residue, crucial for nNOS inhibition. []
Q5: Can 2-aminoquinoline derivatives target specific nNOS residues not found in other nitric oxide synthase isoforms?
A5: Yes, research demonstrates that 7-phenyl-2-aminoquinolines can interact with an nNOS-specific aspartate residue absent in other isoforms like eNOS. [] This interaction, confirmed by X-ray crystallography and mutagenesis studies, contributes to the impressive selectivity of these compounds towards nNOS. []
Q6: How does 2-aminoquinoline impact articular cartilage degradation in a rat model of osteoarthritis?
A6: Studies reveal that 2-aminoquinoline effectively prevents articular cartilage damage in osteoarthritis rats. [] This protective effect is attributed to its ability to inhibit the expression of inflammatory cytokines, downregulate NF-κB activation, and suppress the levels of pro-inflammatory mediators like PGE2, MMP-13, and substance P. []
Q7: Does 2-aminoquinoline demonstrate therapeutic potential in a mouse model of Parkinson's disease?
A7: Yes, 2-aminoquinoline exhibits promising results in a mouse model of Parkinson's disease induced by MPTP. [] Treatment with 2-aminoquinoline effectively reduces motor deficits, inhibits astrocyte apoptosis triggered by MPP+, and regulates the Bax/Bcl-2 ratio by targeting JNK phosphorylation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-5-propan-2-yl-6,7-dioxa-2-thiabicyclo[3.2.0]heptane](/img/structure/B160910.png)
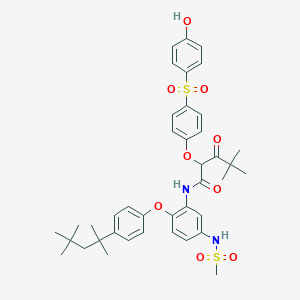
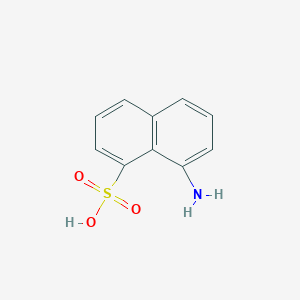
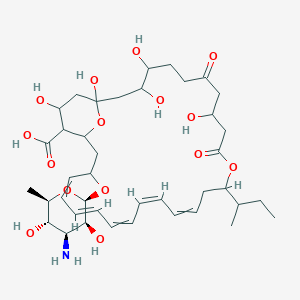
![dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)
![Dodecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B160919.png)
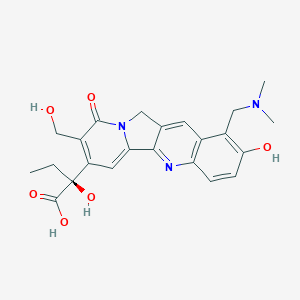

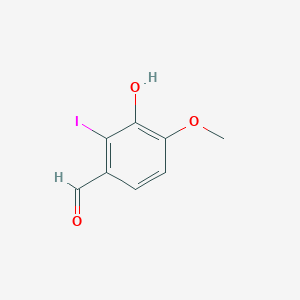
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)

